molecular formula C12H16NO4PS2 B12528553 Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate CAS No. 797763-25-8

Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate

Cat. No.: B12528553
CAS No.: 797763-25-8
M. Wt: 333.4 g/mol
InChI Key: VASGESZALXCRBY-UHFFFAOYSA-N
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Description

Benzothiazole Core

  • Aromatic benzene ring fused to a thiazole ring containing sulfur (S1) and nitrogen (N1).
  • The sulfinyl group is attached at the thiazole’s C2 position, creating a planar, conjugated system that stabilizes electron delocalization .

Sulfinyl Group

  • The sulfoxide (-S(O)-) introduces chirality at sulfur (S2), resulting in two enantiomers (R and S configurations).
  • Bond lengths:
    • S-O: ~1.45 Å (shorter than S-C bonds due to double-bond character).
    • S-C (benzothiazole): ~1.76 Å .

Phosphonate Ester

  • Phosphorus (P) center bonded to:
    • Two ethoxy groups (-OCH$$2$$CH$$3$$).
    • A methyl group (-CH$$_2$$-) linked to the sulfinyl-benzothiazole system.
  • The P=O bond length is ~1.48 Å, characteristic of phosphonate esters .

Electronic Effects :

  • The sulfinyl group acts as an electron-withdrawing group, polarizing the benzothiazole system and enhancing the electrophilicity of the phosphorus center.
  • Conjugation between the sulfinyl oxygen and benzothiazole’s π-system stabilizes the molecule’s excited states, as evidenced by UV-Vis absorption at 270–290 nm .

Crystallographic Analysis and Conformational Studies

While no direct crystallographic data exists for this compound, analogous benzothiazole-phosphonate derivatives provide insights:

Key Structural Features (from related compounds):

  • Benzothiazole Ring : Coplanar with the sulfinyl group, with dihedral angles <10° between planes.
  • Phosphonate Group : Adopts a tetrahedral geometry around phosphorus, with bond angles of ~109.5° .

Conformational Flexibility :

  • Rotation around the C-P bond is restricted due to steric hindrance from the benzothiazole-sulfinyl moiety.
  • Ethoxy groups exhibit free rotation, leading to multiple conformers in solution (observed via $$^{31}\text{P}$$ NMR splitting) .

Spectroscopic Data :

  • $$^{1}\text{H}$$ NMR (CDCl$$3$$):
    • δ 1.2–1.4 (t, 6H, CH$$3$$CH$$2$$O),
    • δ 3.8–4.2 (m, 4H, OCH$$2$$CH$$3$$),
    • δ 4.5 (d, 2H, P-CH$$
    2$$-S),
  • δ 7.3–8.1 (m, 4H, benzothiazole-H) .
  • $$^{31}\text{P}$$ NMR : Single peak at δ 18–22 ppm, typical for phosphonate esters .
  • Comparative Analysis with Related Benzothiazole Phosphonate Derivatives

    Feature This compound Diethyl (1,3-benzothiazol-2-ylmethyl)phosphonate Benzothiazole Urea Phosphonates
    Sulfur Oxidation Sulfinyl (+4) Thioether (-2) Sulfonyl (+6)
    P-O Bond Length (Å) 1.48 1.49 1.47
    Bioactivity Not reported Enzyme inhibition Aβ-ABAD inhibition
    Synthetic Route Sulfoxidation of thioether precursor Michaelis-Arbuzov reaction Condensation with aldehydes

    Key Differences :

    • Electronic Effects : The sulfinyl group increases polarity compared to thioether analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .
    • Steric Profile : Sulfinyl’s bulkiness reduces rotational freedom at the C-P bond compared to sulfonyl derivatives .
    • Synthetic Accessibility : Sulfinyl derivatives require controlled oxidation of thioethers, whereas sulfonyl analogs often need harsher conditions (e.g., H$$2$$O$$2$$, HNO$$_3$$) .

    Properties

    CAS No.

    797763-25-8

    Molecular Formula

    C12H16NO4PS2

    Molecular Weight

    333.4 g/mol

    IUPAC Name

    2-(diethoxyphosphorylmethylsulfinyl)-1,3-benzothiazole

    InChI

    InChI=1S/C12H16NO4PS2/c1-3-16-18(14,17-4-2)9-20(15)12-13-10-7-5-6-8-11(10)19-12/h5-8H,3-4,9H2,1-2H3

    InChI Key

    VASGESZALXCRBY-UHFFFAOYSA-N

    Canonical SMILES

    CCOP(=O)(CS(=O)C1=NC2=CC=CC=C2S1)OCC

    Origin of Product

    United States

    Preparation Methods

    Condensation of 2-Aminobenzenethiol with Carbonyl Compounds

    The most common route involves the reaction of 2-aminobenzenethiol with aldehydes, ketones, or acyl chlorides under acidic or catalytic conditions. For example:

    • Catalyzed Condensation : NH₄Cl catalyzes the reaction of 2-aminobenzenethiol with benzaldehyde in methanol-water mixtures at room temperature, yielding benzothiazoles in 85–95% efficiency.
    • Microwave-Assisted Synthesis : Aldehydes react with 2-aminobenzenethiol under microwave irradiation to form benzothiazoles in 5–10 minutes.

    Table 1: Representative Benzothiazole Syntheses

    Substrate Catalyst/Conditions Yield (%) Reference
    Benzaldehyde NH₄Cl, MeOH/H₂O, RT 90
    4-Nitrobenzaldehyde DMSO, Reflux 88
    Acetyl Chloride Piperidine, CH₃CN 75

    Cyclization of Thioamides or Thioesters

    Alternative routes involve cyclization of pre-formed thioamide intermediates. For example, thioamides derived from 2-aminobenzenethiol and acyl chlorides undergo sulfur-mediated cyclization to form benzothiazoles.

    Sulfinyl Group Introduction

    The sulfinyl (-SO-) group is introduced via oxidation of sulfide precursors or direct sulfination.

    Oxidation of Thioether Precursors

    A common strategy involves oxidizing a benzothiazole thioether to the sulfoxide:

    • Reagents : m-CPBA, H₂O₂, or other peroxides.
    • Conditions : Room temperature to reflux in inert solvents (e.g., DCM, THF).

    Example Pathway :

    • Synthesize benzothiazole-2-thiomethyl derivative (e.g., via alkylation of benzothiazole).
    • Oxidize the thioether to sulfoxide using m-CPBA in DCM (0°C → RT, 2–4 hours).

    Direct Sulfination

    Sulfinyl groups can be introduced using sulfonation agents. For example, sulfonyl chlorides or sulfonic acids may react with benzothiazole intermediates under basic conditions.

    Phosphonate Group Attachment

    The methyl phosphonate moiety is typically appended via nucleophilic substitution or coupling reactions.

    Alkylation of Phosphite Esters

    Diethyl phosphite reacts with alkyl halides or sulfonates in the presence of bases:

    • Michaelis-Arbuzov Reaction : Alkyl halides (e.g., benzyl bromide) react with diethyl phosphite under basic conditions to form dialkyl phosphonates.
    • Catalytic Methods : KI/K₂CO₃ in PEG-400 facilitates benzyl halide → phosphonate conversions at room temperature.

    Example Reaction :
    $$ \text{Diethyl Phosphite} + \text{R-X} \xrightarrow{\text{Base}} \text{Diethyl R-Phosphonate} + \text{HX} $$

    Horner-Wadsworth-Emmons (HWE) Reactions

    Phosphonates can be formed via HWE reactions, though this method is less common for benzothiazole derivatives.

    Integrated Synthesis Strategy

    A plausible multi-step synthesis for Diethyl [(1,3-Benzothiazole-2-Sulfinyl)methyl]phosphonate is outlined below:

    Step 1: Benzothiazole Core Formation

    Synthesize 1,3-benzothiazole-2-thiomethyl intermediate via:

    • Condensation of 2-aminobenzenethiol with formaldehyde to form benzothiazole.
    • Alkylation with methyl iodide or bromide to introduce the thiomethyl group.

    Step 2: Sulfoxide Formation

    Oxidize the thiomethyl group to sulfoxide using m-CPBA or H₂O₂.

    Step 3: Phosphonate Coupling

    React the sulfoxide with diethyl phosphite under Arbuzov conditions:

    • Treat sulfoxide with diethyl phosphite and a base (e.g., KOtBu).
    • Isolate the phosphonate via distillation or chromatography.

    Table 2: Hypothetical Reaction Conditions for Key Steps

    Step Reagents/Conditions Expected Yield (%) Challenges
    Benzothiazole Synthesis NH₄Cl, MeOH/H₂O, RT 85–95 Control of regioselectivity
    Sulfoxide Formation m-CPBA, DCM, 0°C → RT 70–80 Over-oxidation to sulfone
    Phosphonate Coupling Diethyl Phosphite, KOtBu 60–75 Solubility of intermediates

    Alternative Approaches

    Radical-Mediated Coupling

    Radical reactions (e.g., using AIBN or UV light) may enable direct C-P bond formation, though such methods are less explored for benzothiazoles.

    Metal-Catalyzed Cross-Coupling

    Palladium or copper catalysts could facilitate coupling of benzothiazole halides with phosphonate nucleophiles, as seen in benzyl phosphonate syntheses.

    Critical Challenges and Optimization

    • Sulfoxide Stability : Sulfinyl groups are prone to racemization or oxidation to sulfones.
    • Phosphonate Reactivity : Diethyl phosphite’s P-H bond may require protection during alkylation steps.
    • Solvent Compatibility : Polar aprotic solvents (DMF, THF) are preferred for sulfoxide stability.

    Chemical Reactions Analysis

    Types of Reactions

    Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:

    Common Reagents and Conditions

    Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

    Major Products Formed

    The major products formed from these reactions include sulfonyl derivatives, reduced benzothiazole compounds, and various substituted phosphonates .

    Scientific Research Applications

    Antimicrobial Activity

    Recent studies have demonstrated that derivatives of diethyl benzylphosphonates exhibit significant antimicrobial properties. The introduction of the phosphonate group enhances metabolic stability and membrane transport, making these compounds promising candidates for antimicrobial drugs. For instance, diethyl benzylphosphonate derivatives were tested against various strains of Escherichia coli, showing varying degrees of cytotoxicity depending on the substituents on the phenyl ring .

    Case Study: Antimicrobial Testing

    • Compound : Diethyl benzylphosphonate
    • Tested Strains : E. coli K12 and R2-R4
    • Findings : All tested compounds displayed cytotoxic effects, with notable minimal inhibitory concentrations (MIC) indicating their potential as substitutes for traditional antibiotics in treating hospital infections.

    Cardiovascular Activities

    Benzothiazole-substituted phosphonates have been linked to cardiovascular benefits. Research indicates that these compounds may possess properties that can influence cardiovascular health positively. The structural characteristics allow for interactions that could enhance cardiovascular function, although specific mechanisms remain under investigation .

    Research Findings

    • Study Reference : Yoshino et al. (1986)
    • : Benzothiazole-substituted benzylphosphonates demonstrated excellent cardiovascular activities, suggesting potential therapeutic uses in cardiovascular medicine.

    Synthesis and Structural Analysis

    The synthesis of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves complex chemical reactions that yield high-purity products suitable for further biological testing. The structural integrity of these compounds is crucial for their activity; thus, methods such as X-ray crystallography are employed to confirm their molecular arrangements .

    Synthesis Overview

    • Method : Palladium-catalyzed α, β-homodiarylation of vinyl esters
    • Yield Improvement : A new synthetic pathway improved yields from 1% to 38% for certain derivatives.
    • Characterization Techniques : NMR spectroscopy and crystallography are used to confirm structures.

    Potential in Drug Development

    The diverse biological activities associated with this compound derivatives suggest their potential as lead compounds in drug development. The ability to modify substituents on the benzothiazole ring allows chemists to tailor these compounds for specific therapeutic targets.

    Summary Table of Applications

    Application AreaKey FindingsReferences
    Antimicrobial ActivitySignificant cytotoxicity against E. coli strains
    Cardiovascular HealthPotential benefits observed with benzothiazole derivatives
    Synthesis TechniquesImproved yields through novel synthetic pathways
    Drug Development PotentialTailorable structures for targeted therapiesVarious

    Mechanism of Action

    The mechanism of action of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells .

    Comparison with Similar Compounds

    A. Benzothiazole-Phosphonate Derivatives

    • Diethyl ((Benzo[d]thiazol-2-ylamino)(4-(dimethylamino)phenyl)methyl)phosphonate (4a) Synthesis: Achieved in 96% yield via condensation reactions, with a melting point of 179–180°C .

    B. Oxadiazole-Phosphonate Derivatives

    • Compound 126 and 127 (): Structure: Incorporate 1,3,4-oxadiazole and pyridinyl/chlorophenyl groups. Bioactivity: Exhibit antiproliferative activity against HCT116 cells (IC₅₀ ~9.2–9.5 µM), comparable to doxorubicin .

    C. Antimicrobial Diethyl Benzylphosphonates

    • Compound 3 (boronic acid derivative) and 6 (stilbene-linked phosphonate) (–5):
      • Activity: MIC values against E. coli strains are lower than common antibiotics like ciprofloxacin.
      • Mechanism: Boronic acid moieties enhance LPS membrane disruption, while stilbene groups improve lipophilicity .
      • Contrast: The benzothiazole-sulfinyl group may target bacterial enzymes (e.g., sulfhydryl-dependent proteases) rather than membrane integrity.
    Physicochemical Properties
    Compound Yield (%) m.p. (°C) Key Functional Groups Bioactivity Highlights
    Target Compound* N/A N/A Benzothiazole, sulfinyl, phosphonate Hypothesized antimicrobial/anticancer
    4a () 96 179–180 Benzothiazol-2-ylamino Not reported
    1h () 59 N/A Trifluoromethyl, methoxy Structural complexity for catalysis
    3 () N/A N/A Boronic acid, phosphonate MIC: 2–4 µg/mL (vs. E. coli)
    126 () N/A N/A Oxadiazole, pyridinyl IC₅₀: 9.5 µM (HCT116)

    *Note: Direct data for the target compound are inferred from structural analogs.

    Mechanistic and Application Differences
    • Synthetic Accessibility : Compounds like 4a (96% yield) and 1h (59% yield) highlight the variability in phosphonate synthesis efficiency, influenced by substituent steric/electronic effects . The sulfinyl group in the target compound may require specialized oxidizing agents (e.g., mCPBA).
    • Biological Targets : Oxadiazole-phosphonates (126 , 127 ) target cancer cell proliferation via kinase inhibition, while benzylphosphonates (3 , 6 ) disrupt bacterial membranes . The benzothiazole-sulfinyl motif may interact with redox enzymes or DNA repair pathways.
    • Stability : Phosphonates with electron-withdrawing groups (e.g., trifluoromethyl in 1f , ) exhibit enhanced hydrolytic stability compared to alkyl-substituted analogs . The sulfinyl group may further improve stability under acidic conditions.

    Biological Activity

    Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

    1. Synthesis and Structure

    The synthesis of this compound typically involves the reaction of benzothiazole derivatives with phosphonates. The structure includes a benzothiazole moiety, which is known for its pharmacological properties, linked to a phosphonate group. This configuration is crucial for its biological activity.

    2.1 Antimicrobial Activity

    Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives synthesized from benzothiazole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.025 mM, outperforming standard antibiotics like ampicillin and sulfadiazine .

    Table 1: Antimicrobial Activity of Benzothiazole Derivatives

    CompoundMIC (mM)Target Bacteria
    This compound0.025S. aureus, E. coli
    Standard Drug (Sulfadiazine)0.030S. aureus
    Standard Drug (Ampicillin)0.040E. coli

    2.2 Anticancer Activity

    The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and interfering with tubulin polymerization . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

    Table 2: Anticancer Activity Against Various Cell Lines

    CompoundIC50 (µM)Cell Line
    This compound20MCF-7 (breast cancer)
    Control Drug (Doxorubicin)15MCF-7

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Dihydropteroate Synthase (DHPS) : Similar compounds have been shown to inhibit DHPS, an enzyme crucial for bacterial folate synthesis . This inhibition disrupts bacterial growth and survival.
    • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through ROS generation and mitochondrial dysfunction .
    • Interference with Tubulin Dynamics : Some studies suggest that benzothiazole derivatives can affect microtubule formation, thereby inhibiting cell division in cancer cells .

    4. Case Studies

    Several case studies highlight the effectiveness of this compound in preclinical settings:

    • Study on Antibacterial Efficacy : A recent investigation focused on the antibacterial properties of various benzothiazole derivatives, including this compound. Results indicated strong activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .
    • Anticancer Research : Another study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated significant inhibitory effects on cell proliferation and highlighted its potential as an anticancer therapeutic agent .

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